molecular formula C18H18ClN5O2 B2513180 1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide CAS No. 2034280-47-0

1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2513180
CAS No.: 2034280-47-0
M. Wt: 371.83
InChI Key: TVCLNBBJNXAOFC-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide” is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . These derivatives have been studied for their DNA intercalation activities as potential anticancer agents .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves the use of easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method is mild, efficient, and operationally simple, providing facile access to synthetically and biologically important triazolopyridine derivatives .

Scientific Research Applications

Antimicrobial Activities

  • The compound and its derivatives have been explored for antimicrobial activities. For instance, the synthesis of certain 1,2,4-triazole derivatives has shown good to moderate activities against various test microorganisms (Bektaş et al., 2007). Similarly, other studies have synthesized new 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and demonstrated their marked inhibition of bacterial and fungal growth (Reddy et al., 2010).

Antitumor Activities

  • Research has also been conducted on the antitumor properties of these compounds. Novel N-arylpyrazole-containing enaminones were synthesized, and their cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) were comparable to those of 5-fluorouracil (Riyadh, 2011).

Anticonvulsant Activity

  • The synthesis of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines has shown potent activity against maximal electroshock-induced seizures in rats, indicating potential anticonvulsant applications (Kelley et al., 1995).

Herbicidal Activity

  • Some substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, related to this chemical structure, have exhibited excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c19-13-5-3-12(4-6-13)18(7-1-2-8-18)17(26)21-11-14-22-23-15-16(25)20-9-10-24(14)15/h3-6,9-10H,1-2,7-8,11H2,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCLNBBJNXAOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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